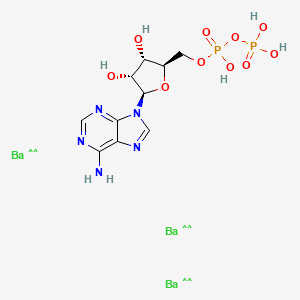

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3)

Beschreibung

Coordination Geometry

Stoichiometry and Solubility

| Metal | Ratio (Metal:ADP) | Solubility (g/L) |

|---|---|---|

| Barium | 3:1 | <1 (low) |

| Sodium | 2:1 | >50 (high) |

| Lithium | 3:1 | ~10 (moderate) |

Barium’s low solubility arises from its large ionic radius (1.35 Å), which hinders hydration compared to smaller ions like Mg²⁺ (0.72 Å).

Conformational Dynamics of the Adenine-Ribose-Phosphate Backbone

The ADP backbone in barium salts adopts an anti conformation about the glycosidic bond (χ₀ₙ = 69°), with ribose in a rare C4′-exo pucker. This contrasts with the more common C3′-endo or C2′-endo conformations in sodium-ADP. Key dynamics include:

- Phosphate Group Orientation : The α- and β-phosphates exhibit gauche-gauche torsion angles, stabilized by barium-water-phosphate hydrogen bonds.

- Adenine Stacking : Parallel base stacking observed in sodium-ADP is absent in barium salts due to steric hindrance from hydrated Ba²⁺.

- Metal-Induced Rigidity : Barium’s strong electrostatic interactions reduce ribose flexibility compared to K⁺-ADP.

Eigenschaften

InChI |

InChI=1S/C10H15N5O10P2.3Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHUZPRWXHRRAS-MSQVLRTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Ba3N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855741 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40436-88-2 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its role in cellular metabolism and energy transfer processes.

Medicine: Investigated for potential therapeutic uses in treating metabolic disorders.

Industry: Employed in the development of new materials and catalysts.

Wirkmechanismus

The compound exerts its effects through its interaction with biological molecules and pathways. The adenosine moiety can bind to adenosine receptors, influencing various cellular processes. The barium ions can affect ion channels and cellular signaling pathways.

Molecular Targets and Pathways:

Adenosine Receptors: A1, A2A, A2B, and A3 receptors.

Ion Channels: Potassium, calcium, and sodium channels.

Cellular Signaling Pathways: MAPK/ERK pathway, PI3K/Akt pathway.

Vergleich Mit ähnlichen Verbindungen

Adenosine 5'-Diphosphate (ADP) Sodium Salts

Research Findings :

Adenosine 5'-Triphosphate (ATP) Barium Salt

Research Findings :

Adenosine 5'-Diphosphoglucose (ADP-Glucose) Sodium Salt

Research Findings :

- ADP-glucose sodium salt serves as a glycosyl donor in starch synthase assays, whereas the barium ADP salt lacks this specificity .

Adenosine 5'-Monophosphate (AMP) Derivatives

Research Findings :

- AMP derivatives are more stable in aqueous solutions but lack the enzymatic utility of ADP in transphosphorylation reactions .

Biologische Aktivität

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) is a significant compound in biochemical research, particularly in the fields of energy metabolism and enzymatic reactions. This article delves into its biological activity, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) is a salt formed from adenosine 5'-(trihydrogen diphosphate) and barium ions, represented by the molecular formula . The presence of barium enhances the compound's solubility and stability, making it suitable for various biochemical applications.

Target Enzymes

The primary target of this compound is sulfotransferase enzymes, which play a crucial role in the transfer of sulfate groups to various substrates. This action is vital for numerous metabolic processes .

Phosphate Group Donation

The compound acts as a donor of phosphate groups, facilitating phosphorylation reactions that are essential for energy transfer within cells. This mechanism is pivotal for activating or deactivating proteins and influencing cellular signaling pathways .

Biological Pathways Involved

Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) is involved in several key biochemical pathways:

- Energy Metabolism : It participates in the conversion of adenosine triphosphate (ATP) to adenosine diphosphate (ADP), playing a crucial role in cellular energy cycles .

- Glycolysis and Oxidative Phosphorylation : The compound influences these metabolic pathways, impacting ATP synthesis and energy production .

Pharmacokinetics

The pharmacokinetic profile of adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) indicates its involvement in various metabolic processes. Its stability and degradation rates can significantly affect its long-term efficacy in cellular functions .

Cellular Effects

The biological activity of this compound extends to several cellular effects:

- Energy Production : At lower doses, it enhances cellular energy production by facilitating ATP synthesis .

- Signal Transduction : By modulating phosphorylation states of proteins, it influences signal transduction pathways critical for cellular responses .

Dosage Effects in Animal Models

Studies indicate that the effects of adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) are dose-dependent. Lower doses tend to promote metabolic functions, while higher concentrations may lead to different physiological responses .

Subcellular Localization

This compound exhibits specific localization within cells, primarily found in mitochondria where it plays a vital role in ATP production and energy metabolism .

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Adenosine 5'-(trihydrogen diphosphate), sodium salt | C10H15Na2N5O10P2 | Lower solubility compared to barium salt |

| Adenosine 5'-(trihydrogen diphosphate), calcium salt | C10H15Ca2N5O10P2 | Different reactivity due to calcium content |

| Adenosine 5'-(trihydrogen diphosphate), barium salt | C10H15Ba3N5O10P2 | Higher barium content enhances reactivity |

Research Applications

The compound has been studied extensively for its applications across various fields:

- Biochemistry : As a reagent in organic synthesis and analytical chemistry.

- Medicine : Investigated for potential therapeutic uses in treating metabolic disorders.

- Industrial Applications : Used in developing new materials and catalysts .

Q & A

Q. What are the optimal methods for synthesizing adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) in a laboratory setting?

The synthesis typically involves reacting adenosine 5'-diphosphate (ADP) with a barium salt under controlled pH and stoichiometric conditions. A validated approach includes:

- Step 1 : Prepare an aqueous solution of ADP (e.g., sodium or disodium salt) and adjust pH to 8–9 using potassium hydroxide (KOH) to enhance barium ion coordination .

- Step 2 : Add barium carbonate (BaCO₃) or barium acetate in a 3:1 molar ratio (Ba²⁺:ADP) to ensure complete salt formation .

- Step 3 : Precipitate the product by adding cold ethanol, followed by centrifugation and lyophilization. Confirm stoichiometry via elemental analysis (e.g., ICP-MS for barium content) .

Q. How can researchers purify adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) to minimize inorganic phosphate contamination?

Barium-based precipitation is effective but requires precise pH control:

- Method : Adjust the reaction mixture to pH >8.2 using KOH (not NaOH) to maximize precipitation efficiency of the target compound while leaving contaminants like inorganic phosphate in solution .

- Validation : Use HPLC with a hydrophilic interaction chromatography (HILIC) column and MS detection to confirm purity. Mobile phases often include ammonium acetate (10 mM) in acetonitrile/water gradients .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- NMR Spectroscopy : ³¹P NMR can verify the presence of diphosphate groups (δ ~-10 to -12 ppm for ADP derivatives) .

- X-ray Diffraction : Useful for crystallographic studies to confirm the 1:3 barium-to-ADP ratio .

- FT-IR : Identify characteristic P–O and Ba–O vibrational bands (~1100 cm⁻¹ and 600 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does the choice of buffer system impact the stability of adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) in enzymatic assays?

- Key Factors :

- pH Sensitivity : Stability decreases below pH 7 due to barium ion leaching. Use Tris-HCl (pH 7.5–8.5) or phosphate buffers (pH 8.0) for optimal retention of the salt structure .

- Chelating Agents : Avoid EDTA or citrate buffers, as they compete for barium ions, destabilizing the compound .

- Experimental Design : Conduct time-course stability assays at varying pH (6.5–9.0) and monitor degradation via HPLC .

Q. How can researchers resolve contradictions in precipitation efficiency data for barium salts of phosphorylated nucleotides?

Discrepancies often arise from pH or counterion selection:

- Case Study : Ennor and Stocken (1945) observed incomplete ATP precipitation with barium acetate at pH <8.2 but achieved >95% yield with KOH-adjusted pH >8.5 .

- Recommendation : Replicate protocols with strict pH control (use calibrated pH meters) and document counterion sources (e.g., acetate vs. carbonate). Compare results using orthogonal methods like spectrophotometric phosphate quantification .

Q. What role does adenosine 5'-(trihydrogen diphosphate), barium salt (1:3) play in studying kinase or phosphatase activity?

- Application : Acts as a substrate or inhibitor in enzyme assays. For example, in adenosine kinase studies, the barium salt’s low solubility can be leveraged to quench reactions by precipitating unreacted ADP .

- Method : Couple with NADH/NAD⁺-linked assays or malachite green phosphate detection for real-time monitoring of enzymatic hydrolysis .

Q. How does the compound’s stability vary under different storage conditions?

- Optimal Conditions : Store at –20°C in anhydrous, airtight containers. Lyophilized forms retain >90% activity for 2 years .

- Degradation Pathways : Hydrolysis of the diphosphate moiety accelerates at >4°C or in humid environments. Validate stability via periodic HPLC-UV analysis (λ = 260 nm for adenine detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.